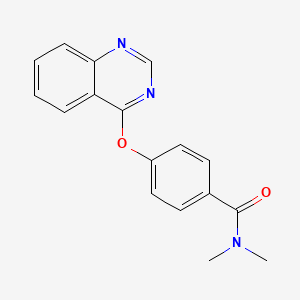![molecular formula C14H18N2O3 B7511947 1-[4-(2-Methoxybenzoyl)piperazin-1-yl]ethanone](/img/structure/B7511947.png)
1-[4-(2-Methoxybenzoyl)piperazin-1-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(2-Methoxybenzoyl)piperazin-1-yl]ethanone, also known as MBPE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a derivative of piperazine and has a molecular formula of C15H20N2O3. In
作用機序
The mechanism of action of 1-[4-(2-Methoxybenzoyl)piperazin-1-yl]ethanone is not fully understood. However, studies have shown that 1-[4-(2-Methoxybenzoyl)piperazin-1-yl]ethanone can induce apoptosis in cancer cells by activating the caspase-3 pathway. Additionally, 1-[4-(2-Methoxybenzoyl)piperazin-1-yl]ethanone has been shown to inhibit the expression of anti-apoptotic proteins, leading to the death of cancer cells.
Biochemical and Physiological Effects:
1-[4-(2-Methoxybenzoyl)piperazin-1-yl]ethanone has been shown to have several biochemical and physiological effects. Studies have shown that 1-[4-(2-Methoxybenzoyl)piperazin-1-yl]ethanone can inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. Additionally, 1-[4-(2-Methoxybenzoyl)piperazin-1-yl]ethanone has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of using 1-[4-(2-Methoxybenzoyl)piperazin-1-yl]ethanone in lab experiments is its potent anti-cancer properties. Additionally, 1-[4-(2-Methoxybenzoyl)piperazin-1-yl]ethanone has been shown to be relatively non-toxic to normal cells, making it a promising candidate for further research. However, one of the main limitations of using 1-[4-(2-Methoxybenzoyl)piperazin-1-yl]ethanone in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on 1-[4-(2-Methoxybenzoyl)piperazin-1-yl]ethanone. One potential direction is the development of 1-[4-(2-Methoxybenzoyl)piperazin-1-yl]ethanone as a potential drug for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of 1-[4-(2-Methoxybenzoyl)piperazin-1-yl]ethanone and its potential applications in other fields such as immunology and neuroscience. Furthermore, the development of novel synthesis methods for 1-[4-(2-Methoxybenzoyl)piperazin-1-yl]ethanone could lead to the production of more potent analogs with improved solubility and bioavailability.
合成法
The synthesis of 1-[4-(2-Methoxybenzoyl)piperazin-1-yl]ethanone involves the reaction of 2-methoxybenzoyl chloride with piperazine in the presence of a base such as triethylamine. The resulting product is then further reacted with ethyl chloroacetate to yield the final product, 1-[4-(2-Methoxybenzoyl)piperazin-1-yl]ethanone. This synthesis method has been optimized for high yield and purity and has been widely used in the production of 1-[4-(2-Methoxybenzoyl)piperazin-1-yl]ethanone for scientific research purposes.
科学的研究の応用
1-[4-(2-Methoxybenzoyl)piperazin-1-yl]ethanone has been extensively studied for its potential applications in the field of medicine. One of the most promising applications of 1-[4-(2-Methoxybenzoyl)piperazin-1-yl]ethanone is its use as a potential drug for the treatment of cancer. Studies have shown that 1-[4-(2-Methoxybenzoyl)piperazin-1-yl]ethanone has potent anti-cancer properties and can induce apoptosis in cancer cells. Additionally, 1-[4-(2-Methoxybenzoyl)piperazin-1-yl]ethanone has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research.
特性
IUPAC Name |
1-[4-(2-methoxybenzoyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-11(17)15-7-9-16(10-8-15)14(18)12-5-3-4-6-13(12)19-2/h3-6H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKECXEMLQKKWRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Methoxybenzoyl)piperazin-1-yl]ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(5-bromofuran-2-yl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7511867.png)
![1-[(3-Cyanophenyl)methyl]-3-(3-fluorophenyl)-1-methylurea](/img/structure/B7511870.png)
![2,2-dimethyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide](/img/structure/B7511876.png)

![methyl N-methyl-N-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]carbamate](/img/structure/B7511894.png)
![N-[(5-bromofuran-2-yl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B7511896.png)
![2-N,2-N-diethyl-1-N-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]propane-1,2-diamine](/img/structure/B7511903.png)


![1,3-Dimethyl-6-[[methyl-(2-methylcyclohexyl)amino]methyl]pyrimidine-2,4-dione](/img/structure/B7511937.png)
![1-[5-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)thiophen-2-yl]ethanone](/img/structure/B7511944.png)
![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(5-ethylfuran-2-yl)methanone](/img/structure/B7511953.png)

